

N-Desethyl Chloroquine Hydrochloride CAS number and identifiers

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Compound of Interest

Compound Name:	<i>N-Desethyl Chloroquine Hydrochloride</i>
CAS No.:	4298-11-7
Cat. No.:	B586674

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Topic: **N-Desethyl Chloroquine Hydrochloride**: Technical Specifications, Pharmacokinetics, and Analytical Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1][2]

Executive Summary

N-Desethyl Chloroquine (DCQ) is the primary pharmacologically active metabolite of the antimalarial and immunomodulatory drug Chloroquine (CQ).[1][3][4] Formed via N-deethylation in the liver, DCQ retains significant antiplasmodial activity and shares the toxicological profile of its parent compound.[3] In drug development and therapeutic drug monitoring (TDM), DCQ serves as a critical biomarker for CYP450 activity (specifically CYP2C8 and CYP3A4) and patient adherence.[1]

This guide provides a definitive technical reference for the Hydrochloride salt form (CAS 4298-11-7) and the Free Base (CAS 1476-52-4), detailing their chemical identifiers, metabolic pathways, and validated LC-MS/MS quantification protocols.[2][3][4]

Chemical Identity & Identifiers

Accurate identification is the foundation of reproducible research. While the free base is the active physiological species, the hydrochloride salt is frequently used as a reference standard due to its superior stability and solubility in aqueous mobile phases.

Core Identifiers

Property	N-Desethyl Chloroquine Hydrochloride	N-Desethyl Chloroquine (Free Base)
CAS Number	4298-11-7	1476-52-4
Synonyms	Desethylchloroquine HCl; Monodesethylchloroquine HCl	Desethylchloroquine; DCQ; NSC 13254
Molecular Formula	C ₁₆ H ₂₂ ClN ₃ [1][2][3][4][5] · HCl	C ₁₆ H ₂₂ ClN ₃
Molecular Weight	328.28 g/mol	291.82 g/mol
Appearance	White to off-white crystalline solid	Pale yellow solid/oil
Solubility	Water, Methanol, DMSO	Chloroform, Methanol, DMSO

Structural Descriptors

- IUPAC Name: N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine[1][2][3][4][6][7]
- SMILES (Free Base):CCNCCCC(C)NC1=CC=NC2=C1C=CC(Cl)=C2[1][2][3]
- InChI Key (Free Base):MCYUUUTUAAGOOT-UHFFFAOYSA-N[1][2][3][4][5][6]

“

Technical Note: When preparing stock solutions for quantitative analysis, always correct for the salt correction factor (SCF).

- $SCF = MW(\text{Free Base}) / MW(\text{Salt}) = 291.82 / 328.28 \approx 0.889$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

Biological & Pharmacological Context

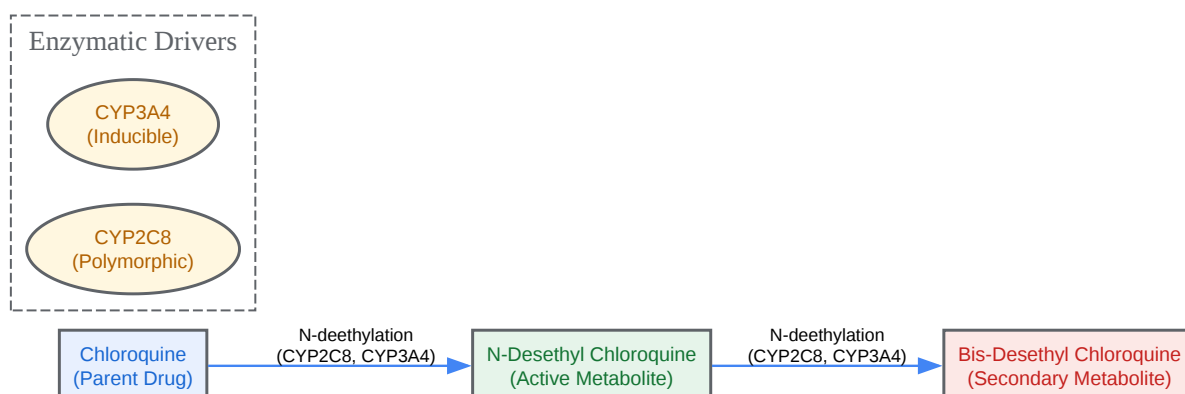
Understanding the formation of DCQ is essential for interpreting pharmacokinetic data.

Chloroquine undergoes extensive metabolism in the liver, primarily via N-dealkylation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Metabolic Pathway[\[1\]](#)[\[2\]](#)[\[3\]](#)

The conversion of Chloroquine to N-Desethyl Chloroquine is mediated by the Cytochrome P450 system.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) This step is rate-limiting and genetically variable, particularly due to polymorphisms in CYP2C8.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Primary Enzymes: CYP2C8 (Major), CYP3A4 (Major)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Secondary Enzymes: CYP2D6 (Low capacity, high affinity)[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Figure 1: Metabolic pathway of Chloroquine biotransformation to N-Desethyl Chloroquine.[1][3]

Clinical Significance

- Activity: DCQ retains antimalarial activity comparable to Chloroquine against sensitive Plasmodium falciparum strains but may show reduced efficacy against resistant strains [1].
[1][2][3]
- Half-life: Like the parent compound, DCQ exhibits an extremely long terminal elimination half-life (20–60 days), leading to significant accumulation during chronic dosing [2].[1][2][3][4]

Analytical Methodologies

Quantification of N-Desethyl Chloroquine in biological matrices (plasma, whole blood, urine) requires high selectivity due to the structural similarity between the metabolite and the parent drug.

LC-MS/MS Protocol (Recommended)[1][2][3][4]

This protocol utilizes Multiple Reaction Monitoring (MRM) for specific detection.[1][3][8]

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or equivalent) coupled to UHPLC.
- Column: Kinetex F5 Core-Shell (2.6 µm, 50 x 2.1 mm) or Synergi Polar-RP.[1][2][3][4]
 - Rationale: Phenyl-hexyl or Polar-RP phases provide better retention for polar amines like DCQ compared to standard C18.[2][3][4]

Chromatographic Conditions:

Parameter	Setting
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Methanol (or Acetonitrile) + 0.1% Formic Acid
Flow Rate	0.4 - 0.5 mL/min
Gradient	0-1 min: 5% B; 1-4 min: Ramp to 95% B; 4-5 min: Hold 95% B; 5.1 min: Re-equilibrate.[1][2][3][4]
Injection Vol	2 - 5 μ L

Mass Spectrometry Settings (ESI Positive Mode):

Analyte	Precursor Ion (m/z)	Product Ion (Quant)	Product Ion (Qual)	Collision Energy (V)
Chloroquine	320.2	247.1	142.1	25 - 35
N-Desethyl CQ	292.2	179.1	114.1	28 - 38
Internal Std	296.2 (d4-DCQ)	183.1	-	-

“

Protocol Validation Note: The separation of Chloroquine and DCQ is critical. Ensure baseline resolution ($R_s > 1.5$) to prevent ion suppression or cross-talk, as in-source fragmentation of Chloroquine can sometimes mimic DCQ [3].[2][3][4]

Sample Preparation (Protein Precipitation)

- Aliquot: Transfer 50 μ L of plasma/blood to a 96-well plate.
- Spike: Add 10 μ L of Internal Standard (Desethylchloroquine-d4).

- Precipitate: Add 200 μ L of ice-cold Methanol (or Acetonitrile).
- Vortex: Mix vigorously for 2 minutes.
- Centrifuge: 4000 rpm for 10 minutes at 4°C.
- Transfer: Inject supernatant directly or dilute 1:1 with Mobile Phase A if peak shape is poor.
[\[1\]](#)[\[2\]](#)

Handling, Stability & Safety

Safety Profile (GHS Classification)

N-Desethyl Chloroquine Hydrochloride is a bioactive compound and should be handled with the same precautions as Chloroquine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)
 - H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#)
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[\[1\]](#)[\[2\]](#) Handle in a fume hood or biological safety cabinet to avoid inhalation of dust [\[4\]](#).

Storage & Stability

- Solid State: Store at -20°C. Hygroscopic; keep desiccated.
- Solution Stability: Stock solutions in Methanol/Water are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Light Sensitivity: Like all aminoquinolines, DCQ is light-sensitive.[1][2][3][4] Use amber vials for all storage and analysis steps.

References

- Aderounmu, F. A. (1984).[1][2] In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. *Annals of Tropical Medicine & Parasitology*. [Link](#)
- Projean, D., et al. (2003).[1][2][6] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. *Drug Metabolism and Disposition*.[11] [Link](#)
- Phenomenex Application Note. (2020). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column. [Link](#)
- Cayman Chemical. (2025).[1][2][3][10] Safety Data Sheet: Desethylchloroquine. [Link](#)

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Sources

- 1. chem.washington.edu [chem.washington.edu]
- 2. Desethylchloroquine research grade, ≥95% (HPLC) | [Sigma-Aldrich](http://sigmaaldrich.com) [sigmaaldrich.com]
- 3. Desethyl Chloroquine-d4 | C16H22ClN3 | CID 46781116 - [PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 4. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - [PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 5. DESETHYL CHLOROQUINE | 1476-52-4 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Desethyl Chloroquine Hydrochloride | [LGC Standards](http://lgcstandards.com) [lgcstandards.com]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]

- [9. sigmaaldrich.com \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [10. cdn.caymanchem.com \[cdn.caymanchem.com\]](https://cdn.caymanchem.com)
- [11. Frontiers | Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus \(COVID-19\) Treatment \[frontiersin.org\]](https://frontiersin.org)
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